![molecular formula C15H14N4 B1247151 6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B1247151.png)

6-Amino-4-[(3-methylphenyl)amino]quinazoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

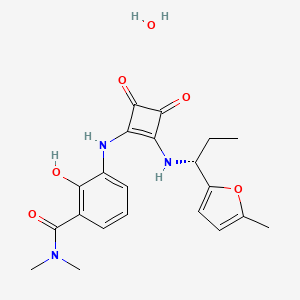

N4-(3-甲基苯基)-4,6-喹唑啉二胺是一种杂环化合物,属于喹唑啉类。喹唑啉因其多样的生物活性而闻名,并因其潜在的治疗应用而被广泛研究。

准备方法

合成路线及反应条件: N4-(3-甲基苯基)-4,6-喹唑啉二胺的合成通常涉及邻氨基苯甲酸衍生物与适当胺的环化反应。 一种常见的方法包括用乙酸酐在回流条件下酰化2-氨基苯甲酸衍生物,然后进行环化 。 该反应通过形成苯并恶嗪酮中间体进行,然后用氨处理得到所需的喹唑啉衍生物 .

工业生产方法: N4-(3-甲基苯基)-4,6-喹唑啉二胺的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统,以确保产品质量和产率的一致性。仔细控制反应条件,以最大限度地减少副产物并提高效率。

化学反应分析

反应类型: N4-(3-甲基苯基)-4,6-喹唑啉二胺会发生各种化学反应,包括:

氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或过氧化氢)进行氧化。

还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。

取代: 亲电和亲核取代反应很常见,尤其是在芳香环和喹唑啉核心上。

常用试剂和条件:

氧化: 酸性或中性条件下的高锰酸钾。

还原: 甲醇或乙醇中的硼氢化钠。

取代: 在催化剂存在下,使用溴或氯进行卤化。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生喹唑啉N-氧化物,而还原可以产生各种还原的喹唑啉衍生物。

科学研究应用

N4-(3-甲基苯基)-4,6-喹唑啉二胺在科学研究中具有广泛的应用:

化学: 用作合成更复杂杂环化合物的构件。

生物学: 研究其作为酶抑制剂的潜力及其与生物大分子的相互作用。

医学: 研究其抗癌、抗菌和抗炎特性.

工业: 用于开发新材料,并作为各种工业化学品的先驱。

作用机制

N4-(3-甲基苯基)-4,6-喹唑啉二胺的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物可以通过结合活性位点或变构位点来抑制酶活性,从而调节酶的功能。 此外,它可能与参与细胞增殖、凋亡和炎症的细胞通路相互作用 .

类似化合物:

4,6-二氨基喹唑啉: 与喹唑啉核心共享,但缺少3-甲基苯基取代基。

N4-(4-甲基苯基)-4,6-喹唑啉二胺: 结构相似,但苯环上的取代模式不同。

喹唑啉N-氧化物: 具有不同电子性质的氧化衍生物。

独特性: N4-(3-甲基苯基)-4,6-喹唑啉二胺因其独特的取代模式而独一无二,该模式赋予其独特的电子和空间性质。这种独特性会影响其生物活性及其与分子靶标的相互作用,使其成为药物化学研究中一种有价值的化合物。

相似化合物的比较

4,6-Diaminoquinazoline: Shares the quinazoline core but lacks the 3-methylphenyl substitution.

N4-(4-methylphenyl)-4,6-quinazolinediamine: Similar structure with a different substitution pattern on the phenyl ring.

Quinazoline N-oxides: Oxidized derivatives with different electronic properties.

Uniqueness: N4-(3-methylphenyl)-4,6-quinazolinediamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and its interactions with molecular targets, making it a valuable compound for medicinal chemistry research.

属性

分子式 |

C15H14N4 |

|---|---|

分子量 |

250.3 g/mol |

IUPAC 名称 |

4-N-(3-methylphenyl)quinazoline-4,6-diamine |

InChI |

InChI=1S/C15H14N4/c1-10-3-2-4-12(7-10)19-15-13-8-11(16)5-6-14(13)17-9-18-15/h2-9H,16H2,1H3,(H,17,18,19) |

InChI 键 |

NFBCSWGEYDCCDW-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)N |

同义词 |

SMA-52 SMA-52 cpd |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(10S,13S)-5-[(1S,2S)-2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B1247073.png)

![(4R)-4-[(3R,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1247076.png)